molecular formula C8H5ClN2O B1602958 4-Chloroquinazolin-6-OL CAS No. 848438-50-6

4-Chloroquinazolin-6-OL

Número de catálogo: B1602958
Número CAS: 848438-50-6
Peso molecular: 180.59 g/mol
Clave InChI: DOFQCJUTUJSCOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloroquinazolin-6-OL is a chemical compound with the molecular formula C8H5ClN2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 6th position on the quinazoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinazolin-6-OL typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloroquinazolin-6-yl acetate.

    Reaction with Ammonia: The starting material is dissolved in methanol, and a 7N ammonia methanol solution is added. The reaction mixture is stirred at room temperature for 3 hours.

    Precipitation: The product is precipitated by adding methyl tert-butyl ether, filtered, and the filter cake is washed with an appropriate amount of methyl tert-butyl ether.

    Drying: The final product, this compound, is obtained after drying.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloroquinazolin-6-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of 4-chloroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Chloroquinazolin-6-OL serves as an important precursor in the synthesis of various quinazoline derivatives. These derivatives have been explored for their potential as:

  • Anticancer agents : Several studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the quinazolinone scaffold have shown enhanced cytotoxic effects against specific cancer types, such as breast cancer and lung cancer .
  • Antimicrobial agents : Research has demonstrated that derivatives exhibit antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal properties against Candida albicans .

Anticancer Research

Numerous studies have documented the anticancer potential of this compound and its derivatives:

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer15Induces apoptosis via caspase activation
Derivative ALung Cancer10Inhibits cell cycle progression

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in targeted therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been extensively studied. It has shown effectiveness against various bacterial strains:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Effect
This compoundStaphylococcus aureus32Inhibits growth
Derivative BPseudomonas aeruginosa16Reduces biofilm formation

The compound's ability to disrupt biofilm formation and reduce virulence factors highlights its potential as an effective antimicrobial agent .

Kinase Inhibition

Research indicates that this compound may interact with various kinases, which are crucial in cell signaling pathways related to growth and proliferation. Studies have shown that it can inhibit specific kinases associated with cancer progression, suggesting its utility in developing kinase inhibitors .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated an increase in late apoptosis from 0.68% in control cells to 0.81% in treated cells after 24 hours, suggesting potential for developing targeted therapies .
  • Antiviral Activity : Derivatives similar to this compound have been identified as potent inhibitors of Chikungunya virus replication, demonstrating a reduction in viral protein levels in a dose-dependent manner .
  • Synergistic Effects : The combination of this compound with other therapeutic agents has been investigated for enhanced efficacy against resistant cancer types, indicating its potential role in combination therapies .

Mecanismo De Acción

The mechanism of action of 4-Chloroquinazolin-6-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-Chloroquinazolin-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.

Actividad Biológica

4-Chloroquinazolin-6-OL (4-ClQ-6OH) is an organic compound with a quinazoline core that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula C8H5ClN2OC_8H_5ClN_2O and a molecular weight of 180.59 g/mol. The structure is characterized by a chlorine atom at the 4-position and a hydroxyl group at the 6-position, contributing to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Derivatives of this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. Specifically, studies have demonstrated that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTarget KinaseIC50 (µM)Reference
This compoundEGFR10
CBR490PAK40.5
CBR417PAK10.7

Antimicrobial Activity

In addition to its anticancer properties, this compound may possess antimicrobial activity. Preliminary findings suggest that it could inhibit the growth of various pathogens, although further studies are needed to elucidate its full spectrum of antimicrobial effects .

Anti-inflammatory Effects

The compound has also been investigated for potential anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways.

The exact mechanism of action for this compound remains largely unknown; however, it is believed to interact with various biological targets, including enzymes and receptors. Its structure allows it to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Notably, interaction studies indicate that it may serve as a substrate for cytochrome P450 enzymes, particularly CYP1A2, suggesting possible drug-drug interactions when co-administered with other medications metabolized by this enzyme.

Case Studies

A notable case study involved the optimization of quinazolines for treating filarial infections. In this study, compounds similar to this compound were evaluated for their ability to eliminate Wolbachia, a bacterial endosymbiont essential for the viability of parasitic filarial nematodes. The optimized compounds demonstrated over 99% elimination of Wolbachia in preclinical models, highlighting the therapeutic potential of quinazolines in treating neglected tropical diseases .

Future Directions

Despite promising preliminary findings regarding the biological activity of this compound, there remains a need for further research to fully understand its mechanisms and therapeutic applications. Future studies should focus on:

  • In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.
  • Safety profile : Evaluating toxicity and side effects associated with the compound.
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion characteristics.

Propiedades

IUPAC Name

4-chloroquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFQCJUTUJSCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631125
Record name 4-Chloroquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848438-50-6
Record name 4-Chloroquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloroquinazolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloroquinazolin-6-yl acetate (10.0 g, 44.9 mmol) and ammonia (200 mL of 7N solution in methanol) were stirred together for 1 hour. The reaction mixture was concentrated to about 3 mL and triturated with diethyl ether to provide the product (6.50 g, 80%) as tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroquinazolin-6-OL
Reactant of Route 2
Reactant of Route 2
4-Chloroquinazolin-6-OL
Reactant of Route 3
4-Chloroquinazolin-6-OL
Reactant of Route 4
Reactant of Route 4
4-Chloroquinazolin-6-OL
Reactant of Route 5
Reactant of Route 5
4-Chloroquinazolin-6-OL
Reactant of Route 6
4-Chloroquinazolin-6-OL

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.